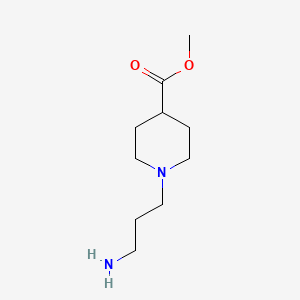

Methyl 1-(3-aminopropyl)piperidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 1-(3-aminopropyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol . This compound is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .

Preparation Methods

The synthesis of Methyl 1-(3-aminopropyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of piperidine-4-carboxylic acid with methylamine and subsequent reduction . Industrial production methods may involve multi-step synthesis processes, including hydrogenation, cyclization, and amination reactions .

Chemical Reactions Analysis

Methyl 1-(3-aminopropyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon or platinum oxide . Major products formed from these reactions include various substituted piperidine derivatives .

Scientific Research Applications

Methyl 1-(3-aminopropyl)piperidine-4-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 1-(3-aminopropyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl 1-(3-aminopropyl)piperidine-4-carboxylate can be compared with other similar compounds, such as:

Methyl piperidine-4-carboxylate: A related compound used in similar chemical reactions and applications.

Ethyl piperidine-4-carboxylate: Another derivative with comparable properties and uses.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity compared to other piperidine derivatives .

Biological Activity

Methyl 1-(3-aminopropyl)piperidine-4-carboxylate (MAPPC) is a piperidine derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with MAPPC, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Piperidine Derivatives

Piperidine derivatives, including MAPPC, are known for their wide-ranging biological properties, such as anticancer, antimicrobial, and antiviral activities. The structural features of these compounds often play a crucial role in their biological efficacy. For instance, modifications to the piperidine ring can significantly influence their interaction with biological targets and overall pharmacological profile .

MAPPC exhibits its biological activity primarily through interactions with various receptors and enzymes. Research indicates that piperidine derivatives can modulate neurotransmitter systems and exhibit inhibitory effects on specific enzymes involved in disease pathways.

- Anticancer Activity : MAPPC has shown potential in cancer therapy by inducing apoptosis in cancer cells. Studies have demonstrated that piperidine derivatives can enhance cytotoxicity against various cancer cell lines by disrupting microtubule dynamics and inducing cell cycle arrest .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several pathogens. Notably, it has demonstrated significant inhibitory effects against strains of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) indicating potent activity compared to standard treatments .

- Antiviral Effects : MAPPC's antiviral properties have also been explored, particularly against hepatitis C virus (HCV). It has been shown to inhibit viral assembly and release, suggesting a potential role in the development of HCV therapeutics .

Table 1: Biological Activities of this compound

Case Studies

- Cancer Cell Lines : In a study by MDPI, MAPPC was tested against FaDu hypopharyngeal tumor cells, showing significant cytotoxic effects that were attributed to its ability to induce apoptosis and disrupt microtubule polymerization . The compound's spirocyclic structure was noted to enhance its binding affinity to target proteins.

- Tuberculosis Treatment : A recent evaluation highlighted MAPPC's effectiveness against drug-resistant strains of M. tuberculosis, with MIC values significantly lower than those of conventional treatments like isoniazid (INH). This positions MAPPC as a promising candidate for further development in tuberculosis therapy .

- HCV Inhibition : The compound was part of a screening campaign targeting HCV assembly stages. It demonstrated synergistic effects when combined with established antiviral drugs, enhancing overall efficacy against HCV replication .

Properties

Molecular Formula |

C10H20N2O2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

methyl 1-(3-aminopropyl)piperidine-4-carboxylate |

InChI |

InChI=1S/C10H20N2O2/c1-14-10(13)9-3-7-12(8-4-9)6-2-5-11/h9H,2-8,11H2,1H3 |

InChI Key |

ZEDHCRXBAWUUMZ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CCN(CC1)CCCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.